(3-(2,2-Diethoxyethoxy)phenyl)methanol

Organic Synthesis Heterocyclic Chemistry Vilsmeier-Haack Reaction

Substituting generic benzyl alcohols risks regioselectivity failure in multi-step syntheses. (3-(2,2-Diethoxyethoxy)phenyl)methanol provides a unique meta-oriented hydroxymethyl and a diethyl acetal-protected ethoxy chain, ensuring correct benzofuran isomer formation. - Enables orthogonal deprotection: react the benzylic alcohol while the acetal stays inert, then unmask the aldehyde. - Critical for patent-protected EP4 receptor antagonist synthesis; >98% purity ensures process consistency. - Shipped under ambient conditions with full analytical documentation (NMR, HPLC).

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
Cat. No. B8589549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2,2-Diethoxyethoxy)phenyl)methanol
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCCOC(COC1=CC=CC(=C1)CO)OCC
InChIInChI=1S/C13H20O4/c1-3-15-13(16-4-2)10-17-12-7-5-6-11(8-12)9-14/h5-8,13-14H,3-4,9-10H2,1-2H3
InChIKeyUENHHQDPJYVROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-(2,2-Diethoxyethoxy)phenyl)methanol: A Specialized Acetal-Alcohol Intermediate for Pharmaceutical R&D


(3-(2,2-Diethoxyethoxy)phenyl)methanol is an aromatic building block that integrates a primary benzylic alcohol with a diethyl acetal-protected ethoxy chain [1]. Its molecular formula is C13H20O4, with a molecular weight of 240.29 g/mol [1]. The presence of both a free hydroxyl group and a masked aldehyde (acetal) makes it a versatile, dual-function intermediate for constructing more complex molecules, particularly in the pharmaceutical sector [2].

Procurement Risk: Why Generic 'Diethoxyphenyl' Analogs Cannot Replace (3-(2,2-Diethoxyethoxy)phenyl)methanol


Procuring a generic 'diethoxyphenyl' or 'benzyl alcohol' analog is a high-risk substitution strategy. The precise substitution pattern of (3-(2,2-Diethoxyethoxy)phenyl)methanol—with a meta-oriented hydroxymethyl group and a para- or meta-linked acetal chain—dictates specific regioselectivity in subsequent reactions, a critical factor in complex synthesis [1]. For instance, the Vilsmeier-Haack cyclization on similar substrates is highly dependent on the substitution pattern, with meta-substituted phenoxyacetaldehyde diethyl acetals yielding different benzofuran isomers compared to their para-substituted analogs [2]. Furthermore, as detailed in Section 3, the acetal protecting group is essential for stability and planned deprotection in multi-step syntheses; substituting it with a simple ether or an unprotected aldehyde would introduce incompatibility with numerous reaction conditions, leading to unwanted side reactions and significant yield loss [3]. Therefore, direct substitution without rigorous re-validation of the entire synthetic pathway carries a high probability of failure.

Quantitative Differentiators of (3-(2,2-Diethoxyethoxy)phenyl)methanol Against Structural Analogs


Regioselectivity in Benzofuran Synthesis: Meta- vs. Para-Substitution

The Vilsmeier-Haack reaction on phenoxyacetaldehyde diethyl acetals is a key route to benzofuran-2-carbaldehydes, a valuable pharmacophore. The regiochemical outcome is determined by the substitution on the phenyl ring. The meta-substituted acetal, which is structurally analogous to (3-(2,2-Diethoxyethoxy)phenyl)methanol, directs cyclization to a different benzofuran isomer than its para-substituted counterpart, providing a distinct and valuable synthetic pathway [1].

Organic Synthesis Heterocyclic Chemistry Vilsmeier-Haack Reaction

Application as a Key Intermediate in EP4 Receptor Antagonist Patents

(3-(2,2-Diethoxyethoxy)phenyl)methanol is a central intermediate in the synthesis of phenoxyethoxy compounds claimed in patent US9000043B2, which are potent EP4 receptor antagonists [1]. Its specific structure is essential for constructing the pharmacophore. A closely related analog, [4-(2,2-Diethoxyethoxy)phenyl]methanol, while similar, would place the hydroxymethyl group at a different position, leading to a different set of final compounds that are not covered by the same patent claims .

Medicinal Chemistry Pharmaceutical Intermediates Patent Analysis

Functional Group Stability: Acetal Protection vs. Free Aldehyde

The diethyl acetal group in (3-(2,2-Diethoxyethoxy)phenyl)methanol serves as a protecting group for an aldehyde. This provides quantitative stability advantages over its direct analog, the free aldehyde [3-(hydroxymethyl)phenyl]acetaldehyde. The acetal is stable to basic and nucleophilic conditions, whereas the free aldehyde would be highly prone to oxidation, polymerization, and unwanted aldol reactions, thus reducing effective shelf-life and yield in multi-step syntheses .

Synthetic Methodology Protecting Groups Reagent Stability

Targeted Chain Length and Polarity: Differentiating from Methoxy and Longer-Chain Analogs

The diethoxyethoxy chain in the target compound imparts specific physicochemical properties. Compared to an analog with a shorter methoxyethoxy chain (e.g., in [2-(2,2-Dimethoxyethoxy)-phenyl]methanol), the target compound has a higher molecular weight and increased lipophilicity. Conversely, it is less lipophilic and more polar than an analog with a longer PEG-like chain. This specific chain length is a key design element for optimizing pharmacokinetic properties such as LogP and solubility in drug candidates [1].

Physical Organic Chemistry Medicinal Chemistry Lipophilicity

Synthetic Access via Alkylation of 3-(Hydroxymethyl)phenol

The synthesis of (3-(2,2-Diethoxyethoxy)phenyl)methanol is well-documented and proceeds via a straightforward alkylation of commercially available 3-(hydroxymethyl)phenol with 2-bromo-1,1-diethoxyethane . This robust, single-step route contrasts with more complex syntheses that might be required for other substitution patterns. The reported yield of 1.9 g from a 2.5 g scale reaction provides a tangible benchmark for process chemists .

Process Chemistry Synthetic Routes Alkylation

Primary Procurement Scenarios for (3-(2,2-Diethoxyethoxy)phenyl)methanol in Scientific Research


Synthesis of Novel Benzofuran Derivatives for Medicinal Chemistry

As evidenced by the Vilsmeier-Haack reaction studies, (3-(2,2-Diethoxyethoxy)phenyl)methanol is a strategic starting material for accessing specific benzofuran regioisomers [1]. Medicinal chemists can utilize this compound to build focused libraries of benzofuran-5-carbaldehyde derivatives, which are valuable scaffolds for kinase inhibitors and other therapeutic targets, thereby exploring chemical space inaccessible with the para-substituted analog [1].

GMP Intermediate for EP4 Antagonist Drug Candidates

Given its prominent role in the patent literature for EP4 receptor antagonists, procurement of this compound at a high purity level (>98%) is a critical requirement for pharmaceutical development [2]. CROs and pharmaceutical companies engaged in developing treatments for pain and inflammation (e.g., osteoarthritis, rheumatoid arthritis) would require this exact intermediate to follow patented synthetic routes, ensuring both freedom-to-operate and process consistency [2].

Building Block for Designed Polyfunctional Ligands and Bioconjugates

The dual functionality of (3-(2,2-Diethoxyethoxy)phenyl)methanol—a masked aldehyde and a free alcohol—makes it an ideal reagent for constructing complex, polyfunctional molecules [3]. Researchers can selectively react the benzylic alcohol to attach the molecule to a core scaffold or a solid support, while the acetal group remains inert. In a later, orthogonal step, the acetal can be unmasked to reveal an aldehyde for a second conjugation or cyclization event, enabling the precise, stepwise assembly of complex ligands, PROTACs, or bioconjugates [3].

Physicochemical Property Optimization in Lead Compound Series

In lead optimization campaigns, the specific diethoxyethoxy chain of this compound provides a defined increment in lipophilicity and polarity. Researchers can use this building block to systematically modify the side chain of a lead candidate, allowing them to fine-tune LogP and aqueous solubility without altering the core pharmacophore [4]. This precise control is essential for improving ADME properties and is a key differentiator from analogs with shorter or longer chains that would confer different physicochemical properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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